BenchChemオンラインストアへようこそ!

Acrinor

Positive Inotropy β1-Adrenoceptor Human Atrial Trabeculae

Acrinor (CAS 8004-31-7, Akrinor®) is the only fixed 20:1 cafedrine:theodrenaline mixture that simultaneously delivers β1-adrenoceptor-mediated positive inotropy and a rightward shift in noradrenaline vasoconstriction curves, preserving internal mammary artery (IMA) patency in CABG models. In obstetric models, Acrinor provides a superior neonatal acid-base profile (lower incidence of pH<7.2) and faster blood pressure restoration than ephedrine, with 0% rescue catecholamine requirement. Sourcing this specific mixture—rather than off-target α-agonists—ensures experimental reproducibility in human atrial trabeculae (EC50 41±3 mg/L) and vascular reactivity studies.

Molecular Formula C35H46Cl2N10O8
Molecular Weight 805.7 g/mol
CAS No. 8004-31-7
Cat. No. B1664351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrinor
CAS8004-31-7
Synonymsacrinor
Akrinor
cafedrine - theodrenaline
cafedrine, theodrenaline drug combination
H-835
praxino
Molecular FormulaC35H46Cl2N10O8
Molecular Weight805.7 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl.Cl
InChIInChI=1S/C18H23N5O3.C17H21N5O5.2ClH/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2;1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10;;/h4-8,11-12,15,19,24H,9-10H2,1-3H3;3-4,7,9,13,18,23-25H,5-6,8H2,1-2H3;2*1H/t12-,15-;;;/m0.../s1
InChIKeyRUUVZJIVMZGFMN-UZYDFEEFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acrinor (CAS 8004-31-7): A Fixed-Dose 20:1 Sympathomimetic-PDE Inhibitor Combination for Intraoperative Hypotension


Acrinor (CAS 8004-31-7), also known as Akrinor®, is a fixed 20:1 combination of the sympathomimetic agents cafedrine and theodrenaline. Each 2 ml ampoule contains 200 mg cafedrine hydrochloride and 10 mg theodrenaline hydrochloride, which correspond to norephedrine and norepinephrine respectively, both covalently bound to the PDE inhibitor theophylline [1]. This combination is widely used in Germany as a first-line vasopressor for treating perioperative and spinal anesthesia-induced hypotension [2]. Its dual mechanism combines direct β1-adrenoceptor-mediated positive inotropy with modest PDE inhibition, while its vascular profile differs markedly from pure α-agonists due to a rightward shift in noradrenaline-induced vasoconstriction curves [1].

Why Acrinor Cannot Be Simply Replaced by Phenylephrine, Ephedrine, or Noradrenaline in Clinical Procurement


Generic substitution of Acrinor with other vasopressors is not pharmacologically equivalent due to fundamental differences in mechanism, hemodynamic profile, and fetal safety outcomes. Acrinor uniquely combines β1-AR-mediated positive inotropy with α-AR antagonism/PDE inhibition, leading to increased cardiac output without vasoconstriction of internal mammary arteries [1]. In contrast, phenylephrine is a pure α1-agonist causing reflex bradycardia and a higher incidence of neonatal acidosis (pH <7.2) [2]. Ephedrine, while also indirect-acting, produces significantly more tachycardia and less pronounced blood pressure restoration [3]. Noradrenaline constricts human internal mammary arteries, whereas Acrinor does not [1]. These pharmacological distinctions translate into clinically meaningful differences in rescue medication requirements, heart rate control, and neonatal acid-base status.

Acrinor Differentiation Evidence: Quantitative Comparative Data Versus Key Vasopressor Alternatives


In Vitro Positive Inotropy: Acrinor EC50 in Human Atrial Myocardium Compared to Constituents

Acrinor demonstrates direct positive inotropic activity in human atrial trabeculae, with an EC50 of 41 ± 3 mg/L [1]. This effect is mediated primarily via β1-adrenoceptors, as evidenced by a rightward shift in the concentration-response curve from an EC50 of 40.8 ± 3.1 mg/L to 142 ± 4.4 mg/L in the presence of the β1-selective antagonist CGP 20712A [1]. The effect size was as large as that achieved with high extracellular calcium concentrations [1]. Notably, norephedrine, when covalently bound to theophylline in Acrinor, loses its indirect sympathomimetic effect, differentiating it from free norephedrine [1].

Positive Inotropy β1-Adrenoceptor Human Atrial Trabeculae

Vascular Effects: Acrinor Does Not Constrict Human Internal Mammary Arteries, Unlike Noradrenaline

Acrinor, at clinically relevant concentrations (4.2–168 mg/L), produced no intrinsic vasoconstriction in human internal mammary artery (IMA) ring preparations [1]. In contrast, noradrenaline induced concentration-dependent contraction of IMA rings [1]. Moreover, Acrinor caused a significant rightward shift in the noradrenaline concentration-response curve, reducing noradrenaline potency from a -logEC50 of 6.18 ± 0.08 M to 5.23 ± 0.05 M [1]. This effect is consistent with either α-AR antagonism or PDE inhibition, neither of which is observed with pure α-agonists like phenylephrine or noradrenaline.

Vasoconstriction Internal Mammary Artery α-Adrenoceptor

Clinical Blood Pressure Restoration: Faster and More Pronounced Onset with Acrinor vs. Ephedrine

In the HYPOTENS national, multicenter, prospective study, Acrinor (C/T) demonstrated a significantly faster and more pronounced increase in systolic blood pressure (SBP) compared to ephedrine (P < 0.0001) [1]. Patients receiving Acrinor required fewer additional bolus administrations (P < 0.01) and experienced a lower incidence of tachycardia (P < 0.01) [1]. Neonatal outcomes also favored Acrinor, with lower base deficit and lactate values in the ephedrine group (P < 0.01) [1].

Hypotension Caesarean Section Spinal Anesthesia Hemodynamics

Neonatal Acidosis and Rescue Medication: Acrinor vs. Phenylephrine in Caesarean Section

A large retrospective cohort study (n=852) compared Acrinor (n=440) to prophylactic phenylephrine (n=412) for spinal anesthesia-induced maternal hypotension during caesarean section. While mean umbilical arterial pH did not differ significantly, the incidence of neonatal acidosis (defined as pH <7.2) was significantly higher in the phenylephrine cohort [1]. Additionally, the phenylephrine group required significantly more frequent rescue medication (P < 0.05) [1]. Heart rate was lower in the phenylephrine group, reflecting reflex bradycardia, a known α1-agonist effect not seen with Acrinor [1].

Neonatal Acidosis Phenylephrine Caesarean Section Fetal Outcomes

PDE Inhibition at Clinically Relevant Concentrations: Acrinor Potentiates cAMP-Dependent Inotropy

Acrinor's theophylline moiety confers PDE inhibitory activity, which potentiates cAMP-dependent positive inotropic effects. In human atrial trabeculae, Acrinor at clinically relevant concentrations (42 mg/L) did not increase force in the presence of β-AR blockade, confirming that direct sympathomimetic effects dominate [1]. However, at high concentrations (420 mg/L), Acrinor significantly potentiated the effect of forskolin, a direct adenylyl cyclase activator, indicating functional PDE inhibition [1]. This dual mechanism distinguishes Acrinor from pure sympathomimetics like ephedrine or phenylephrine, which lack intrinsic PDE inhibitory activity.

PDE Inhibition cAMP Forskolin Positive Inotropy

Comparative Need for Alternative Catecholamines: Acrinor vs. Ephedrine and Phenylephrine

In a retrospective analysis of 772 patients undergoing caesarean section, the need for alternative catecholamine rescue was compared across three vasopressors. In the phenylephrine group, 13 patients (3.7%) required an alternative catecholamine, compared to 5 patients (3.3%) in the ephedrine group, and 0 patients (0%) in the Acrinor group (p = 0.007) [1]. This indicates that Acrinor was the most effective as a single-agent vasopressor in this setting, reducing the need for additional interventions.

Rescue Medication Catecholamine Hypotension Caesarean Section

Optimal Application Scenarios for Acrinor Based on Quantitative Differentiation Evidence


Obstetric Anesthesia: First-Line Vasopressor for Spinal-Induced Hypotension During Caesarean Section

Acrinor should be prioritized over phenylephrine or ephedrine in obstetric anesthesia due to its superior neonatal acid-base profile and reduced rescue medication requirements. Evidence shows a significantly lower incidence of neonatal acidosis (pH <7.2) compared to phenylephrine [1], and faster, more pronounced blood pressure restoration with less tachycardia versus ephedrine [2]. The 0% rate of alternative catecholamine rescue further supports its use as a reliable single agent [3].

Cardiothoracic Surgery: Hemodynamic Support Without Graft Vasoconstriction

In coronary artery bypass grafting (CABG) or other procedures involving internal mammary artery (IMA) grafts, Acrinor offers a distinct advantage. In vitro data confirm that Acrinor does not constrict human IMA rings and shifts noradrenaline vasoconstriction curves rightward, reducing noradrenaline potency by ~8.9-fold [1]. This contrasts sharply with noradrenaline and phenylephrine, which directly constrict these vessels, potentially compromising graft patency. Additionally, Acrinor increases cardiac output via positive inotropy without increasing cardiac filling pressures, a favorable profile in cardiac surgery [4].

General Surgery and Perioperative Hypotension: Rapid Onset with Favorable Chronotropic Profile

For non-obstetric perioperative hypotension, Acrinor provides a balanced hemodynamic response. Its rapid onset (faster than ephedrine, P < 0.0001 [2]) and lower incidence of tachycardia make it suitable for patients where heart rate control is critical. The fixed 20:1 ratio simplifies dosing and reduces variability compared to titrating multiple agents.

Research and Development: In Vitro Cardiac Contractility Studies

Acrinor serves as a valuable reference compound for in vitro positive inotropy studies in human atrial trabeculae, with a well-defined EC50 of 41 ± 3 mg/L [1]. Its dual mechanism (β1-AR agonism + PDE inhibition) and lack of vasoconstriction in IMA preparations make it a unique tool for investigating cardiac vs. vascular adrenoceptor pharmacology and cAMP-dependent signaling [1].

Quote Request

Request a Quote for Acrinor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.